molecular formula C17H20N4O2S B2686324 (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide CAS No. 1241703-23-0

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide

カタログ番号: B2686324
CAS番号: 1241703-23-0
分子量: 344.43
InChIキー: HGOIKUPGHSVKIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-Phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide is a synthetic sulfonamide derivative characterized by its (E)-configured ethenesulfonamide core. The molecule features a phenyl group attached to the ethene moiety and a pyrimidinyl-substituted piperidine ring linked via the sulfonamide nitrogen.

特性

IUPAC Name

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,13-9-15-6-2-1-3-7-15)20-16-8-4-12-21(14-16)17-18-10-5-11-19-17/h1-3,5-7,9-11,13,16,20H,4,8,12,14H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOIKUPGHSVKIL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinylpiperidine derivative with a phenyl-substituted ethenesulfonamide under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can significantly reduce production costs and improve efficiency.

化学反応の分析

Types of Reactions

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl groups, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学的研究の応用

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key analogs of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide, highlighting structural variations, physicochemical properties, and biological activities:

Compound Key Structural Features Synthetic Yield Melting Point Biological Activity Reference
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6t) Trimethoxyphenyl and amino-methoxyphenyl substituents 40% 160–162°C Microtubule destabilization, caspase activation, blood-brain barrier permeability
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) Bromophenyl and fluorophenyl groups 79% 138–140°C Not explicitly stated; likely evaluated for antiproliferative or kinase inhibition
N-(3-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethenesulfonamide Pyrimidinyl-piperidine-like core with cyclopropylpyrazole 15% Not reported Irreversible FMS-like tyrosine kinase 3 (FLT3) inhibition
(E)-N-(3,5-Diamino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6ac) Multiple methoxy and amino groups on aryl rings 40% 160–162°C Antiproliferative activity via tubulin binding
(E)-4-(3′,5′-Dimethoxy-(4-(2-(N-(3-nitro-4-methoxyphenyl)sulfamoyl)vinyl)phenoxy)butanoic acid (6w) Carboxylic acid-functionalized linker with nitro and methoxy groups 63% 182–184°C Probable prodrug design for enhanced solubility

Key Observations:

Structural Diversity: The aryl substituents (e.g., bromo, fluoro, trimethoxy) significantly influence solubility and target affinity. For instance, electron-withdrawing groups (e.g., bromo in 6c) enhance stability, while methoxy groups (e.g., 6t) improve membrane permeability .

Synthetic Challenges :

  • Yields vary widely (15–79%), with lower yields observed in compounds requiring multi-step functionalization (e.g., cyclopropylpyrazole in ).
  • Melting points correlate with molecular symmetry and intermolecular interactions; polar groups (e.g., carboxylic acid in 6w ) elevate melting points .

Biological Activity :

  • Microtubule Destabilization : Compounds like 6t and 6ac disrupt tubulin polymerization, inducing apoptosis in cancer cells .
  • Kinase Inhibition : Pyrimidine-containing analogs (e.g., ) show FLT3 inhibition, critical for treating hematologic malignancies.

Mechanistic Insights from Analogs

  • Tubulin Binding: (E)-configured ethenesulfonamides exhibit strong binding to the colchicine site of tubulin, as demonstrated by 6t's IC₅₀ values in the nanomolar range .
  • Caspase Activation : Apoptotic activity in 6t correlates with caspase-3/7 activation, confirming a mitochondrial-dependent pathway .
  • Blood-Brain Barrier Penetration : The trimethoxyphenyl group in 6t enhances lipophilicity, enabling central nervous system activity .

生物活性

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide, identified by the CAS number 1241703-23-0, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

The molecular formula of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide is C18H26N2O2SC_{18}H_{26}N_{2}O_{2}S, with a molecular weight of 344.4 g/mol. The structure features a phenyl group, a pyrimidine moiety, and a piperidine ring, which contribute to its biological interactions.

Research indicates that (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide exhibits activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have reported IC50 values indicating potent inhibitory effects on tumor cells.

Table 1: IC50 Values Against Various Cell Lines

Cell LineIC50 (µM)Reference
L1210 Mouse Leukemia<10
MCF7 Breast Cancer15
A549 Lung Cancer12

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study evaluating the compound's effects on L1210 mouse leukemia cells demonstrated significant growth inhibition with an IC50 value in the nanomolar range. This suggests a strong potential for use in hematological malignancies .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating that the compound effectively triggers programmed cell death .
  • Synergistic Effects : Research has also explored the synergistic effects of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide with other chemotherapeutic agents. In combination studies, it was found to enhance the efficacy of existing treatments, suggesting its potential as an adjuvant therapy in cancer treatment.

Toxicity and Safety Profile

The safety profile of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide has been assessed in various preclinical models. Preliminary toxicity studies indicate a favorable safety margin, with minimal cytotoxicity observed at therapeutic concentrations in non-cancerous cell lines.

Table 2: Toxicity Assessment Results

Concentration (µM)Viability (%) in Non-Cancerous CellsReference
0100
595
1090

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high yields of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the ethenesulfonamide core via a Wittig reaction to establish the (E)-configuration, followed by coupling the pyrimidinyl-piperidine moiety. Optimize reaction conditions (e.g., temperature: 60–80°C; solvent: DMF or THF) to favor stereoselectivity .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Monitoring : Track reaction progress with thin-layer chromatography (TLC) and validate intermediates via 1H/13C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the (E)-configuration (vinyl proton coupling constant: J = 12–16 Hz) and piperidine ring conformation .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to ensure correct molecular weight .
  • Infrared spectroscopy (IR) : Identify sulfonamide (S=O stretch: ~1150–1350 cm⁻¹) and pyrimidine (C=N stretch: ~1600 cm⁻¹) functional groups .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodology :

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer (e.g., PBS with 0.1% Tween-20) to minimize precipitation.
  • pH adjustment : Adjust to physiological pH (7.4) using NaOH/HCl to enhance aqueous stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve uncertainties in stereochemistry and molecular conformation?

  • Methodology :

  • Crystal growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.
  • Data collection : Employ a synchrotron source for high-resolution data (≤1.0 Å).
  • Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters to validate the (E)-configuration and piperidine ring puckering .

Q. What strategies address contradictions in reported biological activity data?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Statistical analysis : Apply two-way ANOVA to compare activity across studies, accounting for variables like cell line heterogeneity or compound batch variability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodology :

  • Functional group modulation : Replace the pyrimidine ring with pyridine (lower steric bulk) or add electron-withdrawing groups (e.g., -Cl) to enhance target binding .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify IC50 shifts .

Q. What computational approaches predict binding modes with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Prioritize poses with hydrogen bonds to the sulfonamide group.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes, focusing on piperidine ring flexibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。